molecular formula C18H11BrF3NO2 B11323714 7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide

7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide

Cat. No.: B11323714
M. Wt: 410.2 g/mol
InChI Key: YNPOOPZIPWHACH-UHFFFAOYSA-N
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Description

7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzoxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and a suitable electrophile.

    Introduction of the Bromine Atom: Bromination of the benzoxepine ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent like trifluoromethyl iodide (CF3I) or a similar compound.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.

    Biology: It is used in biological studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Pharmaceuticals: It is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the benzoxepine ring play crucial roles in binding to the target site, modulating the activity of the target protein, and exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide is unique due to its specific combination of a bromine atom, a trifluoromethyl group, and a benzoxepine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H11BrF3NO2

Molecular Weight

410.2 g/mol

IUPAC Name

7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H11BrF3NO2/c19-14-4-5-16-12(9-14)8-11(6-7-25-16)17(24)23-15-3-1-2-13(10-15)18(20,21)22/h1-10H,(H,23,24)

InChI Key

YNPOOPZIPWHACH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2)C(F)(F)F

Origin of Product

United States

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